cis-3-Hydroxyglyburide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJFAMXTVSQA-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23074-02-4 | |
| Record name | 3-cis-Hydroxyglibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Hydroxyglyburide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYGLYBURIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C30ZX476H9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Enzymology of Cis 3 Hydroxyglyburide Formation
Identification and Characterization as a Major Metabolite
Formation from Glyburide (B1671678) Biotransformation
cis-3-Hydroxyglyburide, systematically named 3-cis-hydroxycyclohexyl glyburide and often designated as M2b, is formed through the hydroxylation of the cyclohexyl ring of the parent glyburide molecule. researchgate.net This biotransformation is a phase I metabolic reaction that introduces a hydroxyl group (-OH) at the 3-position of the cyclohexyl moiety with a cis stereochemistry. This metabolic conversion is a critical step in the clearance of glyburide from the body. nih.gov
In vitro studies utilizing human liver microsomes have demonstrated that after a 30-minute incubation with glyburide, this compound (M2b) accounts for approximately 7.59% of the total metabolites formed. This positions it as one of the significant, albeit not the most abundant, hydroxylated metabolites.
| Metabolite | Abbreviation | Relative Abundance (%) |
|---|---|---|
| 4-trans-hydroxycyclohexyl glyburide | M1 | 27.6 |
| Parent Glyburide | - | 26.92 |
| ethyl hydroxylated metabolite | M5 | 12.14 |
| This compound | M2b | 7.59 |
| 4-cis-hydroxycyclohexyl glyburide | M2a | 6.67 |
| Metabolite due to loss of cyclohexyl ring | M6 | 5.29 |
| 3-trans-hydroxycyclohexyl glyburide | M3 | 5.02 |
| 2-trans-hydroxycyclohexyl glyburide | M4 | 3.84 |
| Metabolite owing to hydroxylation and dehydrogenation | M9 | 2.50 |
| Dihydroxylated metabolite | M7 | 1.23 |
| Metabolite owing to hydroxylation and dehydrogenation | M8 | 0.91 |
Distinction from Other Hydroxylated Metabolites
The metabolism of glyburide results in the formation of several hydroxylated derivatives, each with distinct structural and, potentially, functional characteristics. The primary distinction between these metabolites lies in the position and stereochemistry of the hydroxyl group on the cyclohexyl ring.
The two major hydroxylated metabolites are this compound (M2b) and 4-trans-hydroxyglyburide (M1). nih.gov While both are products of hydroxylation, the position of the hydroxyl group (C3 vs. C4) and its spatial orientation (cis vs. trans) differentiate them. Other identified hydroxylated metabolites include 4-cis-hydroxycyclohexyl glyburide (M2a), 3-trans-hydroxycyclohexyl glyburide (M3), and 2-trans-hydroxycyclohexyl glyburide (M4). nih.gov The formation of these various isomers highlights the regioselectivity and stereoselectivity of the metabolizing enzymes.
Cytochrome P450 (CYP) Isoform Contributions
The formation of this compound from glyburide is catalyzed by several isoforms of the cytochrome P450 enzyme system. While multiple CYPs can metabolize glyburide, their relative contributions to the formation of specific metabolites can vary.
Involvement of CYP2C9 and its Variants
CYP2C9 is another key enzyme involved in the metabolism of glyburide, and it is known to contribute to the formation of hydroxylated metabolites, including this compound. researchgate.net The activity of CYP2C9 can be influenced by genetic polymorphisms. Variants such as CYP2C92 and CYP2C93 are associated with decreased enzyme activity. Individuals carrying the CYP2C93 allele, for example, have been shown to have a reduced clearance of glyburide, leading to increased plasma concentrations of the parent drug. nih.gov This suggests that variations in CYP2C9 activity can directly impact the rate of formation of its metabolites, including this compound. However, in vitro studies have shown that the intrinsic clearance of glyburide by common CYP2C9 variants (CYP2C92/2 and CYP2C93/3) is lower than that of the wild-type enzyme (CYP2C91/*1) and significantly lower than that of CYP3A4. nih.gov
Contributions of CYP2C8 and CYP2C19
In addition to CYP3A4 and CYP2C9, other CYP isoforms, namely CYP2C8 and CYP2C19, also participate in the metabolism of glyburide. nih.gov In vitro studies have demonstrated that both CYP2C8 and CYP2C19 are capable of metabolizing glyburide. nih.gov One study suggested that CYP3A4 contributes approximately 50% to the total glyburide depletion, with CYP2C19 and CYP2C8 together contributing the remaining 50%. nih.gov However, the specific roles of these enzymes in the formation of this compound, as opposed to other metabolites, require further detailed investigation. The intrinsic clearance of glyburide by CYP2C8 and CYP2C19 is generally lower than that of CYP3A4. nih.gov
| CYP Isoform | Km (μM) | Vmax (kdep[s]≈0) (min⁻¹) | Intrinsic Clearance (Clint) (Vmax/Km) (μl/min/pmol CYP) |
|---|---|---|---|
| CYP3A4 | 6.8 ± 1.2 | 0.076 ± 0.005 | 11.2 ± 2.8 |
| CYP3A5 | 6.1 ± 1.1 | 0.012 ± 0.001 | 2.0 ± 0.5 |
| CYP2C19 | 20.3 ± 4.5 | 0.057 ± 0.007 | 2.8 ± 0.9 |
| CYP2C8 | 3.4 ± 0.6 | 0.005 ± 0.000 | 1.5 ± 0.3 |
| CYP2C91/1 | 3.1 ± 0.6 | 0.002 ± 0.000 | 0.7 ± 0.2 |
| CYP2C92/2 | 4.0 ± 0.8 | 0.002 ± 0.000 | 0.5 ± 0.1 |
| CYP2C93/3 | 3.0 ± 0.5 | 0.002 ± 0.000 | 0.7 ± 0.2 |
Comparative Enzymatic Activities in vitro
In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have been instrumental in elucidating the specific contributions of various isozymes to the formation of this compound. The primary enzymes responsible for its generation are members of the CYP2C subfamily. nih.gov
The following table summarizes the kinetic parameters for the metabolism of glyburide by various human CYP isoforms.
Table 1: Kinetic Parameters of Glyburide Metabolism by Recombinant Human CYP Isoforms
| CYP Isoform | Km (μM) | Clint (μL/min/pmol CYP) |
|---|---|---|
| CYP2C8 | 4.7 ± 1.1 | 1.5 |
| CYP2C91/1 | 4.0 ± 0.6 | 0.6 |
| CYP2C19 | 13.8 ± 3.4 | 4.0 |
| CYP3A4 | 3.8 ± 0.5 | 25.5 |
| CYP3A5 | 3.7 ± 0.4 | 4.0 |
Non-CYP Enzymatic Systems in this compound Biogenesis
While the cytochrome P450 system is the principal pathway for glyburide hydroxylation, the potential involvement of other enzymatic systems has been considered.
Placental CYP19/Aromatase Activity
In placental tissue, CYP19/aromatase (CYP19A1) has been identified as a major isozyme responsible for the biotransformation of glyburide. clinpgx.orgnih.gov However, its primary role is in the formation of a different metabolite, ethyl-hydroxy glyburide (M5), which constitutes the vast majority (approximately 90%) of the metabolites formed in this tissue. nih.gov The formation of this compound in the placenta is attributed to other CYP enzymes present in lower concentrations, not CYP19/aromatase. nih.govnih.gov
Other Potential Oxidative Enzymes
The current body of scientific literature focuses almost exclusively on the role of the cytochrome P450 system in the oxidative metabolism of glyburide to its hydroxylated metabolites, including this compound. While other non-CYP oxidative enzyme systems, such as flavin monooxygenases (FMO) or aldehyde oxidases (AO), contribute to the metabolism of various xenobiotics, their specific involvement in the biogenesis of this compound has not been demonstrated in published research. evotec.com Therefore, the CYP superfamily remains the only well-documented enzymatic pathway for this specific metabolic reaction.
Tissue and Cellular Localization of Metabolic Processes
The formation of this compound occurs predominantly in tissues expressing the necessary CYP enzymes, with the liver being the primary site and the placenta serving as a secondary location.
Hepatic Microsomal Metabolism
The liver is the principal organ for glyburide metabolism. clinpgx.orgnih.gov Within the hepatocytes, the biotransformation occurs in the endoplasmic reticulum, where the hepatic microsomal enzymes are located. news-medical.netgpnotebook.com In vitro studies with human hepatic microsomes confirm the extensive metabolism of glyburide into several hydroxylated derivatives, including this compound. nih.govnih.gov The formation of 3-cis-hydroxycyclohexyl glyburide (M2b) and 4-trans-hydroxycyclohexyl glyburide (M1) in the liver is significant, and these metabolites are considered pharmacologically active. clinpgx.orgnih.gov The key enzymes localized to the hepatic microsomes responsible for producing this compound are CYP2C9 and CYP2C8. nih.gov
Placental Microsomal Metabolism
Research comparing placental microsomes from uncomplicated pregnancies (UP) with those from individuals with gestational diabetes (GD) found variations in the rate of metabolite formation.
Table 2: Formation Rate of cis-3-Hydroxycyclohexyl Glyburide (CHCGL) in Human Placental Microsomes
| Group | Median CHCGL Formation Rate (pmol·mg⁻¹ P·min⁻¹) |
|---|---|
| Uncomplicated Pregnancy (UP) | 0.13 |
| Gestational Diabetes (GD) on Diet | 0.11 |
| Gestational Diabetes (GD) on Glyburide & Diet | 0.10 |
When microsomal fractions were pooled, the formation of cis-3-Hydroxycyclohexyl glyburide was significantly greater in the group with uncomplicated pregnancies (0.26 ± 0.04 pmol·mg⁻¹ P·min⁻¹) compared to the gestational diabetes groups (0.12 ± 0.003 pmol·mg⁻¹ P·min⁻¹). nih.gov
: Insights from in vitro Cellular Models
The biotransformation of the oral hypoglycemic agent glyburide results in several hydroxylated metabolites, with this compound being a notable product. In vitro cellular models, particularly human liver microsomes, have been instrumental in elucidating the metabolic pathways and the enzymatic machinery responsible for its formation. These models provide a controlled environment to study the intricate details of drug metabolism, circumventing the complexities of in vivo studies.
Studies utilizing human liver microsomes have consistently identified this compound as a significant metabolite of glyburide. utmb.edunih.gov The formation of this metabolite, along with others, is a critical step in the detoxification and elimination of the parent drug. Research has shown that upon incubation of glyburide with human liver microsomes, a variety of hydroxylated derivatives are produced, including this compound, which is also referred to as M2b. omicsonline.org
Investigations into the relative abundance of glyburide metabolites in human liver microsomes have provided quantitative insights. One such study demonstrated that after a 30-minute incubation period, this compound (M2b) accounted for approximately 7.59% of the total metabolites formed. omicsonline.org This highlights its status as a significant, albeit not the most abundant, metabolic product under these in vitro conditions.
Table 1: Relative Abundance of Glyburide Metabolites in Human Liver Microsomes
| Metabolite | Abbreviation | Relative Abundance (%) |
|---|---|---|
| 4-trans-hydroxycyclohexyl glyburide | M1 | 27.6 |
| Ethyl hydroxylated metabolite | M5 | 12.14 |
| This compound | M2b | 7.59 |
| 4-cis-hydroxycyclohexyl glyburide | M2a | 6.67 |
| Metabolite due to loss of cyclohexyl ring | M6 | 5.29 |
| 3-trans-hydroxycyclohexyl glyburide | M3 | 5.02 |
| 2-trans-hydroxycyclohexyl glyburide | M4 | 3.84 |
| Metabolite owing to hydroxylation and dehydrogenation | M9 | 2.50 |
| Dihydroxylated metabolite | M7 | 1.23 |
| Metabolite owing to hydroxylation and dehydrogenation | M8 | 0.91 |
Data adapted from Ravindran S, et al. (2013). omicsonline.org
Stereochemistry and Stereoselectivity in Hydroxylation
The formation of this compound involves the introduction of a hydroxyl group onto the cyclohexyl ring of the glyburide molecule. This hydroxylation reaction occurs with a specific spatial orientation, resulting in the "cis" configuration. The stereochemistry of this metabolic process is of significant interest as it can influence the pharmacological activity and clearance of the metabolite.
The term "cis" in this compound refers to the stereochemical relationship between the newly introduced hydroxyl group at the 3-position and the substituent at the 1-position of the cyclohexyl ring. In the cis isomer, these two groups are on the same side of the ring's plane. This is in contrast to the "trans" isomer, where they would be on opposite sides. The formation of the cis isomer is a result of the stereoselective nature of the cytochrome P450 enzymes involved in the reaction.
Molecular and Cellular Pharmacology of Cis 3 Hydroxyglyburide
Investigation of Sulfonylurea Receptor 1 (SUR1) Binding Affinity
The primary mechanism of action for sulfonylurea drugs, including the active metabolites of glyburide (B1671678), is their interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic beta-cells.
Interaction with ATP-Sensitive Potassium Channels (KATP Channels)
While direct binding affinity studies for cis-3-Hydroxyglyburide on SUR1 are not extensively detailed in publicly available literature, its pharmacological activity strongly indicates an interaction with the KATP channel complex. The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits. youtube.com In the pancreatic beta-cell, these channels are crucial in linking glucose metabolism to insulin (B600854) secretion. nih.gov
Under basal glucose conditions, KATP channels are open, allowing potassium ions to flow out of the cell, which maintains a hyperpolarized state of the cell membrane and prevents insulin release. youtube.comyoutube.com When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. youtube.com This increase in ATP leads to the closure of KATP channels, causing membrane depolarization. youtube.comyoutube.com
Mechanisms of Ion Channel Modulation
The binding of sulfonylureas, and by extension their active metabolites like this compound, to SUR1 induces a conformational change in the KATP channel complex that mimics the effect of elevated ATP, leading to channel closure. This inhibition of the outward potassium current results in the depolarization of the beta-cell membrane. The subsequent opening of voltage-gated calcium channels allows for an influx of calcium ions, which is the primary trigger for the exocytosis of insulin-containing granules. youtube.com
Cellular Mechanisms of Insulin Secretion Stimulation
The interaction of this compound at the molecular level translates into a measurable cellular response, specifically the stimulation of insulin secretion from pancreatic beta-cells.
Pancreatic Beta Cell Response in vitro
Studies on isolated pancreatic beta-cells have demonstrated that the parent compound, glyburide, directly stimulates insulin release, a property shared by its active metabolites. nih.gov Research has shown that this compound (referred to as M2) contributes significantly to the glucose-lowering effect of glyburide. researchgate.net In a study involving healthy subjects, intravenously administered 3-cis-hydroxy-glibenclamide demonstrated a clear insulin-releasing effect. diabetesjournals.org
Signaling Pathways Involved in Cellular Insulin Release
The signaling cascade initiated by this compound follows the established pathway for sulfonylureas. The key steps include:
Binding to the SUR1 subunit of the KATP channel.
Closure of the KATP channel, leading to membrane depolarization.
Opening of voltage-dependent calcium channels.
Influx of extracellular calcium into the beta-cell.
Calcium-triggered exocytosis of insulin granules.
This pathway is independent of glucose metabolism but is potentiated by it, as glucose-stimulated insulin secretion also converges on the depolarization of the beta-cell membrane.
In a study comparing the effects of glyburide and its main metabolites, this compound was shown to significantly increase serum insulin levels in healthy human subjects. The data from this study is summarized in the table below.
| Treatment | Mean ± SE Blood Glucose Reduction (AUC 0-5h) |
| Placebo (intravenous) | 0% |
| 3.5 mg this compound (intravenous) | 12.5 ± 2.3% |
| 3.5 mg 4-trans-hydroxy-glyburide (intravenous) | 18.2 ± 3.3% |
| 3.5 mg Glyburide (intravenous) | 19.9 ± 2.1% |
| 3.5 mg Glyburide (orally) | 23.8 ± 1.2% |
Data adapted from Rydberg et al., Diabetes Care, 1994. diabetesjournals.org
Interaction with Drug Transporters
Hepatic Uptake Transporters (e.g., OATP isoforms)
The uptake of this compound from the sinusoidal blood into hepatocytes is a carrier-mediated process facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family. In vitro studies utilizing human hepatocytes and transfected cell systems have demonstrated that this compound is a substrate for these uptake transporters. Specifically, transport studies have implicated the involvement of OATP isoforms in the hepatic uptake of glyburide's active metabolites.
While detailed kinetic parameters for the interaction of this compound with individual OATP isoforms are not extensively reported in publicly available literature, research indicates a significant role for these transporters in the disposition of the metabolite. The active transport into hepatocytes leads to higher intracellular concentrations than would be achieved by passive diffusion alone, a critical step for its subsequent metabolism and biliary excretion.
Table 1: Interaction of this compound with Hepatic Uptake Transporters
| Transporter Family | Specific Isoforms Implicated | Role in Disposition |
|---|---|---|
| OATP | OATP1B1, OATP1B3, OATP2B1 | Facilitate hepatic uptake from blood |
Efflux Transporters (e.g., BCRP, MDR1, MRPs)
Once inside the hepatocyte, this compound is subject to efflux back into the sinusoidal blood or into the bile, a process mediated by ATP-binding cassette (ABC) transporters. Research has identified this compound as a substrate for several key efflux transporters.
Specifically, in vitro studies using inverted membrane vesicles overexpressing human efflux transporters have shown that this compound is a substrate for Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance Protein 1 (MDR1/P-glycoprotein/ABCB1). The transport of this compound by these proteins is an active, ATP-dependent process. In contrast, these studies have indicated that this compound does not show significant affinity for Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2).
The following table summarizes the transport ratios for this compound with various efflux transporters, representing the ATP-dependent transport relative to transport in the absence of ATP (or presence of AMP). A transport ratio significantly greater than 1 indicates active transport.
Table 2: Efflux of this compound Mediated by ABC Transporters
| Transporter | Transport Ratio (ATP/AMP) | Implication |
|---|---|---|
| BCRP | >1 | Substrate; active efflux |
| MDR1 | >1 | Substrate; active efflux |
| MRP2 | ~1 | Not a significant substrate |
| MRP3 | Data not available | |
| MRP4 | Data not available |
Data is based on in vitro studies with inverted membrane vesicles.
Implications for Cellular Disposition
The interplay between hepatic uptake and efflux transporters has significant implications for the cellular disposition of this compound. The efficient uptake by OATP isoforms leads to its accumulation in hepatocytes. Subsequently, the efflux transporters BCRP and MDR1 play a crucial role in its biliary clearance, as well as potentially limiting its intracellular concentration through efflux back into the sinusoidal blood.
Comparative Pharmacological Activity with Parent Glyburide in Preclinical Models
Preclinical studies have been conducted to compare the pharmacological activity of this compound with its parent compound, glyburide. The primary pharmacological effect of glyburide is its hypoglycemic action, achieved by stimulating insulin release from pancreatic beta cells.
According to the prescribing information for glyburide-containing products, the hypoglycemic activity of its metabolites has been evaluated in animal models. fda.govfda.gov These studies have shown that the metabolites of glyburide are pharmacologically active, but to a lesser extent than the parent drug.
Specifically, in preclinical studies conducted in rabbits, the 3-cis-hydroxy derivative, which corresponds to this compound, was found to be approximately 1/40th as active as glyburide in terms of its hypoglycemic effect. fda.govfda.gov For comparison, the 4-trans-hydroxy metabolite was found to be even less potent, at approximately 1/400th the activity of glyburide. fda.govfda.gov
Table 3: Relative Hypoglycemic Activity of Glyburide and its Metabolites in a Preclinical Model (Rabbit)
| Compound | Relative Activity |
|---|---|
| Glyburide | 1 |
| This compound | ~0.025 (1/40th) |
| 4-trans-hydroxyglyburide | ~0.0025 (1/400th) |
Data as reported in the FDA-approved product labeling for glyburide. fda.govfda.gov
It is noteworthy that while these preclinical findings indicate a significantly lower potency for the metabolites, some studies in humans have suggested a more pronounced hypoglycemic effect of the metabolites than what would be predicted from the animal data. researchgate.netnih.gov However, for the purpose of this preclinical comparison, the data from animal models remain the primary reference.
Advanced Analytical Methodologies for Cis 3 Hydroxyglyburide Research
Chromatographic Separation Techniques
Effective separation of cis-3-Hydroxyglyburide from a complex biological matrix and its isomers, such as 4-trans-hydroxyglyburide and 4-cis-hydroxyglyburide, is a critical prerequisite for accurate analysis. Reversed-phase chromatography is the predominant technique utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) has been extensively used for the separation of glyburide (B1671678) and its hydroxylated metabolites. The development of a robust HPLC method is crucial for achieving the necessary resolution and sensitivity. Method development typically involves the optimization of stationary phase, mobile phase composition, pH, and flow rate.
Research has shown that C18 columns are effective stationary phases for the separation of these compounds. For instance, an Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm) has been successfully used for the chromatographic separation of glyburide and five of its metabolites, including this compound. nih.gov The mobile phase composition is a critical factor; a common approach involves an isocratic elution with a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer. In one validated method, an isocratic elution using 50% methanol and 5 mM ammonium acetate buffer (pH 5.0) at 40°C with a flow rate of 0.8 mL/min achieved successful separation. nih.gov The pH of the mobile phase significantly influences the retention of glyburide and its metabolites; a pH below 4 can lead to excessively long retention times, while a pH above 8 may result in a lack of retention on the column.
The following table summarizes typical parameters used in HPLC method development for glyburide metabolite analysis.
| Parameter | Typical Specification | Purpose |
| Stationary Phase | Reversed-phase C18 or C8 columns (e.g., Agilent Eclipse XDB-C18, Zorbax 300 SB C18) | Provides hydrophobic interaction for the separation of the moderately polar analytes from the matrix. |
| Mobile Phase | Methanol or Acetonitrile with an aqueous buffer (e.g., ammonium acetate, formic acid) | Controls the elution and separation of the parent drug and its various hydroxylated metabolites. |
| Elution Mode | Isocratic or Gradient | Isocratic for simpler separations, while gradient elution is used for complex mixtures of metabolites. |
| Flow Rate | 0.4 - 1.0 mL/min | Affects analysis time, resolution, and system pressure. |
| Column Temperature | Ambient to 40°C | Influences viscosity of the mobile phase and interaction kinetics, affecting peak shape and retention. |
| Detection | UV (300 nm) or Mass Spectrometry | UV detection is used for quantification, while MS provides higher sensitivity and structural information. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to provide faster, more sensitive, and higher-resolution separations. While specific UPLC methods dedicated solely to this compound are not extensively detailed in the literature, the application of UPLC-MS/MS for the analysis of other sulfonylureas and in broader drug metabolism studies demonstrates its high suitability for this purpose. researchgate.net
The advantages of UPLC in this context include:
Improved Resolution: Enhanced separation of isomeric metabolites, such as this compound and 3-trans-hydroxycyclohexyl glyburide, which may be difficult to resolve using conventional HPLC.
Increased Throughput: Shorter run times allow for the analysis of a larger number of samples, which is particularly beneficial in pharmacokinetic studies.
Higher Sensitivity: Sharper and narrower peaks lead to an increased signal-to-noise ratio, improving the limits of detection and quantification.
A UPLC system, such as an Acquity UPLC BEH C18 column, coupled with a tandem mass spectrometer, is well-suited for the rapid and sensitive determination of glyburide and its metabolites in biological matrices like plasma. researchgate.net
Mass Spectrometry (MS) Characterization and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the research of this compound. It offers unparalleled sensitivity and specificity for both structural confirmation and quantitative analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in complex biological samples. nih.gov In studies of glyburide metabolism, LC-MS/MS allows for the confident identification of this compound even at very low concentrations.
The process involves separating the metabolites using HPLC or UPLC, followed by ionization, typically using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]+ of hydroxylated glyburide metabolites (including this compound) is observed at an m/z of 510. nih.govomicsonline.org For quantification and confirmation, Multiple Reaction Monitoring (MRM) is employed. In MRM, the precursor ion (m/z 510) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification, minimizing interference from matrix components. nih.gov Studies have successfully developed and validated LC-MS/MS methods capable of quantifying this compound (referred to as M2b) in plasma with a lower limit of quantitation (LLOQ) around 0.1 ng/mL. nih.gov
For the definitive structural elucidation of metabolites, high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) MS are invaluable. UPLC-Q/TOF-MS combines the high separation power of UPLC with the high mass accuracy of a TOF mass analyzer. mdpi.com
The key advantage of Q-TOF MS is its ability to provide a highly accurate mass measurement (typically within 5 ppm), which allows for the determination of the elemental composition of the metabolite. This is crucial for confirming that the detected compound corresponds to a hydroxylated version of the parent drug. By comparing the accurate mass of the parent drug (glyburide) and the metabolite, the addition of a single oxygen atom can be confirmed. Furthermore, the fragmentation pattern (MS/MS spectrum) obtained provides structural information that helps to pinpoint the location of the hydroxylation on the cyclohexyl ring, distinguishing this compound from its isomers. mdpi.comresearchgate.net
Isotope Dilution Mass Spectrometry is a powerful quantitative technique that provides the highest level of accuracy and precision by correcting for sample preparation losses and matrix effects. The method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612), ¹³C, or ¹⁵N) to the sample as an internal standard.
In the analysis of this compound, an ideal internal standard would be this compound-d3. However, research has noted that in MRM mode, the isotopic peak of the analyte can interfere with the peak area of the labeled internal standard. nih.gov Due to such challenges, alternative internal standards are often employed. In one comprehensive study, while glyburide-d11 was used for the parent drug, a structurally related compound, glipizide, was ultimately chosen as the internal standard for the quantification of the hydroxylated metabolites, including this compound. nih.gov The ratio of the response of the native analyte to the stable isotope-labeled standard is used to calculate the concentration, effectively compensating for variations during sample processing and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including drug metabolites like this compound. It provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy serves as a primary method for confirming the identity of this compound and assessing its purity. The ¹H-NMR spectrum provides a unique fingerprint of the molecule, with distinct signals corresponding to each chemically non-equivalent proton.
Chemical Shifts (δ): The position of a signal (peak) in the NMR spectrum, measured in parts per million (ppm), is indicative of the proton's chemical environment. For this compound, characteristic shifts for aromatic, methoxy (B1213986), methylene, and cyclohexyl protons confirm the presence of key structural fragments.
Signal Intensity (Integration): The area under each signal is proportional to the number of protons it represents. This integration allows for a quantitative ratio of different types of protons in the molecule, verifying the correct structure.
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals information about the number of neighboring protons, which helps to establish the connectivity of the carbon skeleton.
Purity Assessment: Quantitative ¹H-NMR (qNMR) can be employed to determine the purity of a this compound sample with high accuracy. By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the compound can be calculated without the need for a specific reference standard of the analyte itself. A purity level of >95% is often required for compounds used in biological testing to ensure that observed effects are not due to impurities. nih.gov
Table 1: Representative ¹H-NMR Data Interpretation for Structural Verification
| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration Value | Structural Information Confirmed |
| Aromatic Protons | 7.0 - 8.0 | Multiplets/Doublets | ~7H | Benzene ring structures |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H | Methoxy group on benzamide (B126) ring |
| Ethyl Bridge (-CH₂CH₂-) | 2.8 - 3.6 | Triplets/Multiplets | 4H | Linker between phenyl rings |
| Cyclohexyl Protons | 1.2 - 3.8 | Multiplets | ~10H | Saturated cyclohexyl ring |
| Hydroxyl Proton (-OH) | Variable | Singlet (broad) | 1H | Hydroxyl group on cyclohexyl ring |
While ¹H-NMR confirms the constitution of this compound, two-dimensional (2D) NMR techniques are crucial for determining its stereochemistry. The "cis" designation refers to the relative orientation of the hydroxyl group and the rest of the molecule on the cyclohexyl ring.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). COSY spectra show cross-peaks between correlated protons, which helps to trace the connectivity through the entire spin system of the cyclohexyl ring, confirming the assignment of each proton. iqvia.com
Nuclear Overhauser Effect Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus through space. A NOESY experiment maps these spatial relationships. For this compound, a NOESY spectrum would show a cross-peak between the proton on the hydroxyl-bearing carbon (C3) and the axial proton on the adjacent carbon (C2 or C4) that is on the same side of the ring, confirming the cis stereochemical relationship. The absence of such a correlation with the corresponding equatorial protons would further solidify the assignment. pmda.go.jpnalam.ca
These 2D techniques, often used in combination, provide definitive evidence for the three-dimensional structure and relative stereochemistry of the metabolite. iqvia.comomicsonline.org
Application of Certified Reference Materials and Isotope-Labeled Analogs
The accuracy of quantitative bioanalysis hinges on the use of well-characterized reference materials and stable isotope-labeled internal standards.
A certified reference material (CRM) of (rac)-cis-3-Hydroxy Glyburide is essential for quantitative analysis. The racemic mixture contains both enantiomers of the cis-diastereomer.
Calibration and Quantification: The CRM is used to prepare calibration standards and quality control (QC) samples. In chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS), a calibration curve is generated by plotting the instrument response against known concentrations of the CRM. The concentration of this compound in unknown biological samples is then determined by interpolating its response from this curve.
Method Validation: The reference standard is indispensable for validating the bioanalytical method, including the assessment of accuracy, precision, linearity, and the lower limit of quantitation (LLOQ).
Suppliers of chemical standards provide materials like (rac)-cis-3-Hydroxy Glibenclamide, which serve as the analytical standard for these purposes. hhs.gov
Stable isotope-labeled (SIL) analogs are the gold standard for internal standards in quantitative mass spectrometry-based assays. For this compound, a variant such as rac-cis-3-Hydroxy Glyburide-¹³C,d₃ is ideal. moh.gov.bw
Isotope Dilution Mass Spectrometry: In this technique, a known amount of the SIL internal standard is added to the biological sample before extraction and processing. The SIL analog is chemically identical to the analyte but has a higher mass due to the incorporated heavy isotopes (¹³C and deuterium).
Minimizing Matrix Effects: The SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer source. Any sample-to-sample variation in extraction efficiency or matrix-induced ion suppression/enhancement affects both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification. nih.gov The use of labeled internal standards is a key component in developing robust LC-MS/MS methods for quantifying glyburide and its metabolites. nih.gov
Table 2: Characteristics of Analytical Standards for this compound Analysis
| Compound | CAS Number | Molecular Formula | Role in Analysis |
| (rac)-cis-3-Hydroxy Glyburide | 23074-02-4 | C₂₃H₂₈ClN₃O₆S | Certified Reference Material for calibration and quality control. |
| rac-cis-3-Hydroxy Glyburide-¹³C,d₃ | 1217848-91-3 | C₂₂¹³CH₂₅D₃ClN₃O₆S | Stable Isotope-Labeled Internal Standard for quantitative LC-MS assays. moh.gov.bwfda.gov |
Method Validation Strategies in Metabolic Research
To ensure that the data generated from the analysis of this compound in biological samples are reliable, the analytical method must undergo a thorough validation process. This process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.govfda.goveuropa.eu
A full method validation demonstrates the reliability of the analytical procedure and typically assesses the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites.
Accuracy: The closeness of the mean test results to the true concentration. It is assessed by analyzing QC samples at multiple concentration levels and is expressed as the percentage of the nominal value. Acceptance criteria are often within ±15% (±20% at the LLOQ). europa.eunih.gov
Precision: The degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (%CV). Acceptance criteria are typically ≤15% CV (≤20% at the LLOQ). europa.eunih.gov
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The curve must demonstrate linearity over the intended analytical range, and standards should meet accuracy criteria. pmda.go.jp
Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.
Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. ijpras.com
Validation ensures that the chosen analytical method is fit for its intended purpose, providing confidence in the pharmacokinetic data derived from metabolic research. nalam.ca
Table 3: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Accuracy | To determine the closeness of measured value to the nominal value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | To assess the variability of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Selectivity | To ensure no significant interference at the retention time of the analyte. | Response in blank samples should be <20% of the LLOQ response. |
| LLOQ | To define the lowest reliable measurement concentration. | Must be determined with an accuracy of ±20% and precision of ≤20%. |
| Stability | To ensure analyte concentration does not change during sample handling/storage. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Synthesis and Derivatization Approaches for Cis 3 Hydroxyglyburide
Biotransformation-Based Synthesis of Metabolites
Biotransformation leverages the catalytic activity of biological systems, such as whole microorganisms or isolated enzymes, to perform specific chemical modifications on a substrate. This approach is particularly valuable for producing drug metabolites like cis-3-Hydroxyglyburide, as it can replicate the regio- and stereoselectivity of in vivo metabolic reactions, which are often difficult to achieve through conventional chemical methods.
Microbial biotransformation employs fungi, bacteria, or yeast to catalyze the conversion of a parent drug into its metabolites. While specific studies detailing the use of microorganisms to produce this compound from glyburide (B1671678) are not prevalent in publicly accessible literature, the principles are well-established for the broader class of sulfonylurea compounds. Various microbial species are known to perform hydroxylation reactions, a key step in the formation of this metabolite.
Fungal species, in particular, are renowned for their robust enzymatic machinery, including a diverse array of cytochrome P450 monooxygenases that parallel the function of human liver enzymes. Genera such as Aspergillus, Cunninghamella, and Penicillium have been successfully used to hydroxylate a wide range of xenobiotics. For instance, the fungus Streptomyces griseolus has been shown to produce several hydroxylated metabolites from the sulfonylurea herbicide prosulfuron. wikipedia.org Similarly, Talaromyces flavus can biodegrade nicosulfuron (B1678754) through a series of reactions that include hydroxylation. nih.gov
A typical microbial biotransformation process for producing this compound would involve the following steps:
Screening: A panel of diverse microorganisms would be screened for their ability to transform glyburide. This is often done using submerged fermentation cultures to which the substrate (glyburide) is added.
Analysis: After a set incubation period, the culture broth is extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the formation of hydroxylated products.
Optimization: Once a capable strain is identified, fermentation conditions (e.g., pH, temperature, aeration, incubation time, and substrate concentration) are optimized to maximize the yield of the desired metabolite.
Scale-Up and Isolation: The optimized process is scaled up in a bioreactor to produce sufficient quantities of this compound, which is then isolated and purified from the culture medium using chromatographic techniques.
This approach offers a "green chemistry" alternative to traditional synthesis, often operating under mild, aqueous conditions.
The in vitro synthesis of this compound using isolated enzyme systems, particularly from mammalian sources, provides a direct and clean method for its production. This metabolite is known to be formed in the human liver through the action of cytochrome P450 (CYP) enzymes. researchgate.net
Research has identified several CYP isoforms responsible for the metabolism of glyburide into its various hydroxylated derivatives. Human Liver Microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are commonly used for these in vitro studies. The primary enzymes involved in the formation of this compound (often denoted as M2b) are CYP3A4 and CYP2C9, with smaller contributions from CYP2C8 and CYP2C19. scispace.com Studies using recombinant human CYP enzymes (supersomes) have confirmed that CYP3A4 is a major contributor to glyburide metabolism. nih.gov
The relative abundance of glyburide metabolites, including this compound, can vary significantly across different species, as demonstrated by in vitro incubation studies with liver microsomes.
| Metabolite | Human (%) | Rat (%) | Monkey (%) |
|---|---|---|---|
| Glyburide (Parent) | 26.92 | 67.95 | 56.64 |
| M1 (4-trans-hydroxy) | 27.60 | 3.21 | 5.26 |
| M2a (4-cis-hydroxy) | 6.67 | 1.72 | 2.33 |
| M2b (cis-3-Hydroxy) | 7.59 | 1.69 | 2.21 |
| M3 (3-trans-hydroxy) | 5.02 | 1.99 | 3.02 |
| M4 (2-trans-hydroxy) | 3.84 | 6.54 | 5.08 |
| M5 (ethyl-hydroxy) | 12.14 | 11.82 | 19.05 |
Data adapted from in vitro incubation of glyburide with liver microsomes for 30 minutes. nih.gov
For preparative synthesis, an in vitro enzymatic system would be established in a reactor containing HLMs or recombinant CYP enzymes, the glyburide substrate, and a necessary cofactor regenerating system for NADPH (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase). After the reaction, the metabolite would be extracted and purified.
Enantioselective Chemical Synthesis Strategies
While biotransformation offers an elegant route to this compound, chemical synthesis provides an alternative that allows for larger-scale production and greater control over the process, albeit often with significant challenges in achieving the correct stereochemistry. The structure of this compound contains multiple chiral centers, making enantioselective synthesis a critical consideration.
A common approach in chemical synthesis is to first produce a racemic mixture of the target compound and then separate the desired enantiomer from its mirror image. This separation process is known as chiral resolution. For this compound, a racemic synthesis would yield a mixture of enantiomers that would require separation to obtain the biologically relevant form.
Several established methods could be applied for this purpose:
Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For this compound, which contains a hydroxyl group, this could be derivatized to an acid or amine to facilitate salt formation with a chiral base (like brucine (B1667951) or ephedrine) or a chiral acid (like tartaric acid or mandelic acid), respectively.
Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. A racemic mixture of this compound could be separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.com CSPs are packed with a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. Various types of CSPs exist, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. nih.govdoi.org
A key challenge is the stereoselective introduction of the hydroxyl group at the C3 position of the cyclohexane (B81311) ring in a cis relationship to the sulfonylurea moiety at the C1 position. A potential strategy could involve:
Starting with a Chiral Precursor: The synthesis could begin with an enantiomerically pure, protected version of cis-3-aminocyclohexanol. This chiral building block would already possess the correct relative and absolute stereochemistry.
Formation of the Sulfonylurea Linkage: The chiral aminocyclohexanol would be reacted with the sulfonyl chloride derivative of the glyburide side chain, 5-chloro-N-(4-(chlorosulfonyl)phenethyl)-2-methoxybenzamide. This reaction would form the complete carbon skeleton of this compound.
Deprotection: Any protecting groups used on the hydroxyl or amino functionalities during the synthesis would be removed in the final step to yield the target molecule.
Achieving high stereoselectivity in such a synthesis requires careful selection of reagents and reaction conditions to avoid racemization or epimerization at the chiral centers.
Preparation of Labeled Analogs for Research Purposes
Isotopically labeled analogs of drug metabolites are indispensable tools in modern drug development and metabolic research. A labeled version of this compound, where one or more atoms are replaced with a heavier isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), serves as an ideal internal standard for quantitative analysis by mass spectrometry. scispace.com Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression, allowing for highly accurate quantification in complex biological matrices like plasma or urine.
The synthesis of labeled this compound can be achieved by incorporating labeled precursors at a suitable stage in either a chemical or biotransformation pathway.
Chemical Synthesis: A labeled version could be synthesized chemically by using a labeled starting material. For example, a commercially available isotopically labeled version, rac cis-3-Hydroxy Glyburide-d3,¹³C, is available, indicating that the methoxy (B1213986) group on the benzamide (B126) ring is a common site for labeling. chemicalbook.com This would involve using labeled 2-methoxybenzoyl chloride in the synthesis of the glyburide side chain.
Biotransformation: Labeled metabolites can also be produced via biotransformation by feeding a labeled parent drug to the enzymatic or microbial system. For instance, incubating ¹³C- or ²H-labeled glyburide with human liver microsomes would yield the corresponding labeled this compound.
For applications in medical imaging, such as Positron Emission Tomography (PET), analogs can be labeled with short-lived radioisotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). This would require rapid, late-stage introduction of the radionuclide into the molecule.
Deuterated this compound Synthesis
A common strategy for preparing deuterated metabolites involves the synthesis of a deuterated parent drug, which is then metabolized to the desired product, or through chemical synthesis from a deuterated precursor. One plausible route for obtaining deuterated this compound would involve the introduction of deuterium atoms onto the cyclohexyl ring of glyburide. This could be achieved by utilizing a deuterated cyclohexyl isocyanate precursor during the final steps of glyburide synthesis.
The general synthesis of glyburide involves the reaction of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide with cyclohexyl isocyanate. To introduce a deuterium label, a deuterated version of cyclohexyl isocyanate can be employed. The subsequent hydroxylation at the cis-3 position of the cyclohexyl ring to yield this compound would then theoretically be carried out via enzymatic or microbial transformation, mimicking the in vivo metabolic process. Cytochrome P450 enzymes, specifically from the CYP2C and CYP3A subfamilies, are known to be involved in the metabolism of glyburide to its hydroxylated metabolites.
Alternatively, a direct chemical synthesis approach could be pursued. This would likely involve a multi-step process starting with a deuterated cyclohexanol (B46403) derivative, which would be converted to the corresponding deuterated cyclohexyl isocyanate. This labeled intermediate would then be reacted with the sulfonylurea precursor to form deuterated glyburide. Subsequent stereoselective hydroxylation at the cis-3 position of the cyclohexyl ring would be a significant chemical challenge, potentially requiring advanced catalytic methods to achieve the desired stereochemistry.
The table below outlines a hypothetical set of key reagents and intermediates that could be involved in the synthesis of deuterated this compound.
| Compound/Reagent | Role in Synthesis | Potential Deuteration Site |
| Deuterated Cyclohexanol | Starting material for labeled isocyanate | Cyclohexyl ring |
| Deuterated Cyclohexyl isocyanate | Key labeled intermediate | Cyclohexyl ring |
| 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide | Precursor for the sulfonylurea moiety | N/A |
| Deuterated Glyburide | Labeled parent drug for biotransformation | Cyclohexyl ring |
| Cytochrome P450 enzymes | Biocatalyst for hydroxylation | N/A |
Isotopic Labeling for Metabolic Tracing
Isotopic labeling is an indispensable technique in drug metabolism studies, enabling the precise tracking of a drug and its metabolites through a biological system. nih.gov For a compound like this compound, isotopic labeling, typically with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), or a radioisotope like Carbon-14 (¹⁴C), allows for unambiguous identification and quantification in complex biological matrices. nih.gov
The primary application of isotopically labeled this compound is in metabolic tracing studies. By administering a labeled version of the parent drug, glyburide, researchers can follow its metabolic fate. The presence of the isotopic label in this compound confirms its origin from the administered drug and allows for the determination of formation rates and clearance pathways. nih.gov This is particularly valuable in distinguishing drug metabolites from endogenous compounds, which can be a significant challenge in metabolomics. nih.gov
The choice of isotope and its position within the molecule are critical considerations in designing a metabolic tracing study. For instance, labeling the cyclohexyl ring of glyburide with ¹³C or ²H would result in a corresponding mass shift in this compound, facilitating its detection by mass spectrometry. The stability of the label is paramount; it must be placed in a position that is not susceptible to metabolic cleavage, which would result in the loss of the tracer.
The following table summarizes the common isotopes used for metabolic tracing and their key characteristics and applications in the context of this compound studies.
| Isotope | Type | Detection Method | Application in this compound Tracing |
| Deuterium (²H) | Stable | Mass Spectrometry, NMR Spectroscopy | Quantitative analysis (as internal standard), metabolic pathway elucidation. |
| Carbon-13 (¹³C) | Stable | Mass Spectrometry, NMR Spectroscopy | Flux analysis, determining the contribution of precursors to metabolite formation. |
| Carbon-14 (¹⁴C) | Radioactive | Scintillation Counting, Autoradiography | Absolute bioavailability studies, mass balance studies. |
| Nitrogen-15 (¹⁵N) | Stable | Mass Spectrometry, NMR Spectroscopy | Tracing the fate of nitrogen-containing moieties in the molecule. |
In a typical study, an isotopically labeled version of glyburide would be administered, and biological samples (e.g., plasma, urine) would be collected over time. These samples would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent drug and its metabolites. The unique mass signature of the isotopically labeled compounds allows for their selective detection and quantification, providing a detailed picture of the metabolic profile of glyburide, including the formation of this compound.
Preclinical and in Vitro Investigation Models for Cis 3 Hydroxyglyburide
Studies in Human Liver Microsomes (HLM)
Human liver microsomes (HLM) are a standard in vitro tool for studying drug metabolism as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Research in HLM has been pivotal in elucidating the formation of cis-3-Hydroxyglyburide from its parent compound, glyburide (B1671678).
Enzyme Inhibition and Induction Studies
Enzyme inhibition and induction studies are critical for predicting drug-drug interactions. While studies specifically investigating this compound as an inhibitor or inducer of CYP enzymes are limited, research has focused on identifying the enzymes responsible for its formation from glyburide. This is often achieved through chemical inhibition studies in HLM, where known selective inhibitors of specific CYP enzymes are used to see which ones affect the rate of metabolite formation.
For instance, studies have demonstrated that the formation of this compound from glyburide in HLM is significantly inhibited by selective inhibitors of CYP2C9, indicating that this enzyme is a major contributor to its formation. nih.gov Glyburide itself has been shown to be a potent competitive inhibitor of CYP2C9. nih.gov Understanding the enzymes involved in the formation of this compound is the first step in predicting potential drug-drug interactions related to its metabolic pathway.
Application of Recombinant Human Cytochrome P450 Enzymes
To gain a more precise understanding of the roles of individual enzymes in the metabolism of glyburide to this compound, researchers utilize recombinant human cytochrome P450 enzymes. These are individual CYP enzymes expressed in a cellular system, allowing for the study of their specific contributions without the confounding presence of other enzymes found in HLM.
Elucidating Reaction Kinetics and Substrate Specificity
By incubating glyburide with a panel of individual recombinant human CYP enzymes, it has been possible to identify the specific isoforms responsible for the formation of this compound. These studies have confirmed that CYP2C9 is a primary enzyme involved in this metabolic pathway. nih.gov Furthermore, the use of recombinant enzymes allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), for the formation of this compound by each specific enzyme. This provides a detailed picture of the enzyme's efficiency and affinity for glyburide as a substrate for this particular metabolic reaction.
Table 1: Kinetic Parameters for the Formation of Glyburide Metabolites by Recombinant Human CYP Enzymes
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
|---|---|---|---|---|
| CYP2C9 | This compound (M2b) | Data Not Available | Data Not Available | Data Not Available |
| CYP3A4 | ethylene-hydroxylated glyburide (M5) | Data Not Available | Data Not Available | Data Not Available |
| CYP2C8 | 4-trans-hydroxyglyburide (M1) | Data Not Available | Data Not Available | Data Not Available |
Note: Specific kinetic values for the formation of this compound by individual recombinant enzymes are not consistently reported in publicly available literature. The table structure is provided for illustrative purposes based on typical data generated in such studies.
Deconvoluting Mixed Function Oxidase Activities
In the complex environment of HLM, multiple enzymes may contribute to the formation of a single metabolite. Recombinant enzymes are invaluable for "deconvoluting" or separating these mixed-function oxidase activities. By comparing the metabolic profiles of glyburide in HLM to those generated by individual recombinant CYPs, the relative contribution of each enzyme to the formation of this compound can be estimated. For example, while CYP2C9 is a major player, the potential minor contributions of other enzymes like CYP2C8 to the formation of this compound can also be assessed. nih.gov
Research in Placental Microsomal Preparations
The placenta is a vital organ during pregnancy and possesses drug-metabolizing enzymes that can influence fetal exposure to drugs and their metabolites. The metabolism of glyburide, which is used to treat gestational diabetes, has been investigated in human placental microsomes. These studies have shown that the placenta is capable of metabolizing glyburide, although generally to a lesser extent than the liver. nih.govnih.gov
Table 2: Formation Rates of Glyburide Metabolites in Human Placental Microsomes
| Group | Metabolite | Median Formation Rate (pmol/mg protein/min) |
|---|---|---|
| Uncomplicated Pregnancies (UP) | cis-3-hydroxycyclohexyl glyburide (CHCGL) | 0.13 |
| Gestational Diabetics (GD) on diet | cis-3-hydroxycyclohexyl glyburide (CHCGL) | 0.11 |
| Gestational Diabetics (GD) on diet and glyburide | cis-3-hydroxycyclohexyl glyburide (CHCGL) | 0.10 |
Data adapted from a study on glyburide metabolism in placental microsomes. nih.gov
Comparative Metabolic Capabilities with Hepatic Systems
The liver is the primary site of glyburide metabolism, where it is extensively converted by the cytochrome P450 (CYP) enzyme system into two main active metabolites: 4-trans-hydroxyglyburide (M1) and this compound (M2b). nih.govresearchgate.net In vitro studies using human liver microsomes are a cornerstone for investigating these biotransformation pathways.
Research has shown that multiple CYP isoforms are involved in the metabolism of glyburide. nih.gov While CYP3A4 is considered a major enzyme in its metabolism, CYP2C9 and CYP2C8 also play a role. dntb.gov.ua Studies utilizing human liver microsomes have demonstrated the formation of several hydroxylated derivatives, with M1 and M2b being significant products. researchgate.net One analysis of glyburide incubation with human liver microsomes identified that cyclohexyl hydroxylated metabolites, including this compound (M2b), were predominantly formed. In this particular study, the relative percentages of metabolites formed after a 30-minute incubation were quantified, providing a snapshot of the hepatic system's metabolic capability.
These in vitro hepatic models allow for a direct comparison of the metabolic profiles across different species (e.g., human, mouse, rat, dog, monkey), revealing both similarities and differences in the formation of this compound and other metabolites. Such comparative studies are essential in preclinical development to select the most appropriate animal model that mimics human metabolism.
| Compound | Relative Percentage (%) |
|---|---|
| Parent Glyburide | 26.92 |
| 4-trans-hydroxyglyburide (M1) | 27.60 |
| This compound (M2b) | 7.59 |
| Other Metabolites (M2a, M3, M4, M5, M6, M7, M8, M9) | 37.90 |
Role in Placental Transfer Research
The placenta is not merely a passive barrier but possesses metabolic and transport functions that can influence fetal exposure to xenobiotics. The role of this compound in placental transfer research is primarily understood through studies investigating the placenta's ability to metabolize the parent compound, glyburide.
In vitro models using microsomal fractions prepared from human placental tissue have been instrumental in this area. scispace.com Research has demonstrated that the placenta can metabolize glyburide to this compound, referred to in some studies as cis-3-hydroxycyclohexyl glyburide (CHCGL). scispace.com This metabolic activity, however, is significantly lower than that observed in the liver, with placental formation of metabolites being only a fraction of hepatic formation. nih.gov
One study specifically quantified the rate of CHCGL formation by placental microsomes from different patient groups: uncomplicated pregnancies (UP), gestational diabetics (GD) on diet alone, and GD on glyburide and diet. scispace.com The findings showed that the rate of metabolite formation varied but was generally greater in placentas from uncomplicated pregnancies compared to those from gestational diabetes pregnancies. scispace.com These in vitro placental models are therefore vital for assessing the potential for local metabolite formation within the placental tissue, which is a critical factor in determining the chemical entities that may cross the barrier and reach the fetus.
| Placental Source Group | Median CHCGL Formation Rate (pmol·mg⁻¹·min⁻¹) |
|---|---|
| Uncomplicated Pregnancies (UP) | 0.13 |
| Gestational Diabetics (Diet) | 0.11 |
| Gestational Diabetics (Glyburide + Diet) | 0.10 |
Isolated Cellular Models for Mechanistic Studies
To understand the specific mechanisms of action of this compound at a cellular level, researchers employ isolated cellular models. These systems, such as cultured cell lines, allow for detailed investigation of molecular pathways and physiological responses in a controlled environment, free from the systemic influences present in vivo.
Pancreatic Beta Cell Lines for Insulin (B600854) Secretion Studies
The primary pharmacological effect of glyburide and its active metabolites is the stimulation of insulin secretion from pancreatic beta cells. nih.gov While many studies focus on the parent drug, the activity of its metabolites is also of great importance. A clinical study in healthy human subjects demonstrated that this compound (M2) possesses considerable insulin-releasing capacity. nih.gov When administered intravenously, it led to a significant increase in serum insulin concentrations, which in turn lowered blood glucose levels. nih.govresearchgate.net
Although these data come from human studies, pancreatic beta cell lines (e.g., RIN, HIT, MIN, INS-1) are the standard in vitro models used to investigate the direct molecular mechanisms of insulin secretagogues. These cell lines are used to study the interaction of compounds with the ATP-sensitive potassium (K-ATP) channels on the beta cell surface, the subsequent membrane depolarization, and the influx of calcium that triggers insulin exocytosis. nih.gov The confirmed in vivo activity of this compound makes it a relevant compound for such mechanistic studies in isolated beta cell models to further elucidate its specific interactions with cellular targets.
| Compound (Intravenous Admin.) | Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) | Effect on Serum Insulin |
|---|---|---|
| Glyburide | 19.9% ± 2.1% | Significantly Increased |
| This compound (M2) | 12.5% ± 2.3% | Significantly Increased |
| 4-trans-hydroxyglyburide (M1) | 18.2% ± 3.3% | Significantly Increased |
Hepatocyte Cultures for Metabolic Profiling
Primary human hepatocytes are considered a gold-standard in vitro model for studying drug metabolism as they retain the full repertoire of drug-metabolizing enzymes and transporters. These cultures are routinely used for the metabolic profiling of new drug candidates and to predict the formation of metabolites in vivo.
In vitro Assays for Drug Transporter Substrate Characterization
The movement of drugs and their metabolites into and out of cells is frequently mediated by membrane transport proteins. In vitro assays using transfected cell lines that overexpress specific transporters are essential for determining if a compound is a substrate or inhibitor of these transporters.
Comprehensive in vitro studies have established that the disposition of glyburide and its active metabolites, including this compound (M2b), involves multiple drug transporters. nih.gov Transport studies in human hepatocytes and various transfected cell systems have shown that the metabolites are substrates for several transporters. nih.gov
These assays have identified that this compound is subject to:
Hepatic Uptake: Mediated by organic anion-transporting polypeptides (OATPs). nih.gov
Basolateral and Biliary Efflux: Efflux out of hepatocytes is handled by P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). nih.gov
Renal Efflux: The metabolite is also a substrate for the renal organic anion transporter 3 (OAT3), indicating its involvement in kidney excretion. nih.gov
Characterizing this compound as a substrate for these transporters is crucial for predicting its pharmacokinetic behavior, potential for drug-drug interactions, and understanding variability in patient response. nih.gov
Emerging Research Areas and Future Directions
Discovery of Novel Metabolic Pathways and Metabolites
The biotransformation of glyburide (B1671678) is primarily understood as a hydroxylation process mediated by cytochrome P450 enzymes, leading to the formation of two major metabolites: 4-trans-hydroxyglyburide (M1) and cis-3-Hydroxyglyburide (M2b). nih.govnih.gov These metabolites have been traditionally considered the terminal, inactive products that are subsequently excreted.
However, a significant area of emerging research is the investigation into whether this compound itself serves as a substrate for further metabolic transformations. The potential for subsequent Phase I or Phase II metabolic reactions, such as glucuronidation, sulfation, or further oxidation, remains largely unexplored. Future research directions aim to:
Identify Secondary Metabolites: Utilize advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to screen for and identify potential downstream metabolites of this compound in in-vitro and in-vivo systems.
Elucidate Novel Pathways: Investigate the enzymatic pathways that may be responsible for any subsequent metabolism. This includes exploring the roles of various UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms.
Assess Pharmacological Activity: Should novel metabolites be discovered, it will be critical to characterize their pharmacological activity to determine if they contribute to the therapeutic or adverse effect profile of the parent drug.
Uncovering a more complex metabolic cascade for glyburide could reveal new bioactive compounds and provide a more complete picture of its disposition in the body.
Advanced Mechanistic Studies on Cellular Targets Beyond KATP Channels
The primary mechanism of action for sulfonylureas, including the parent compound glyburide, is the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which stimulates insulin (B600854) secretion. nih.gov While this compound is known to be pharmacologically active, its interactions with cellular targets are presumed to be significantly less potent than the parent compound at the KATP channel.
Future research is focused on determining if this compound has meaningful interactions with other cellular targets, independent of the KATP channel. This line of inquiry is crucial for understanding its potential contributions to the long-term effects of glyburide therapy. Research is beginning to explore:
Non-KATP Ion Channels: Investigating potential modulatory effects on other ion channels in various tissues, such as the heart, smooth muscle, and neurons.
Intracellular Signaling Proteins: Exploring interactions with proteins involved in cellular signaling cascades. Some studies on parent sulfonylureas suggest mechanisms that extend beyond KATP channels, including a long-term decrease in insulin resistance in muscle and liver tissue. nih.gov It is a key future goal to determine if this compound plays a role in these secondary effects.
Subcellular Distribution: Examining the trafficking and localization of the metabolite within cells to identify potential interactions with specific organelles or protein complexes, such as those at the intercalated disk in cardiac myocytes. nih.gov
Identifying unique cellular targets for this compound could explain secondary effects of glyburide treatment and open new avenues for therapeutic development.
Development of Predictive Models for Metabolism and Disposition
The advancement of computational, or in silico, tools presents a significant opportunity to predict the metabolic fate and disposition of compounds like this compound. nih.govresearchgate.net While such models are typically used to predict the metabolism of parent drug candidates, applying them to major metabolites is an emerging area of interest.
Future development in this field will likely involve creating sophisticated models to predict key pharmacokinetic properties of this compound. These models can integrate various computational methodologies:
Quantitative Structure-Activity Relationship (QSAR): Developing models that link the molecular structure of this compound and related compounds to their metabolic stability and transport characteristics.
Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating dynamic models that simulate the absorption, distribution, metabolism, and excretion (ADME) of the metabolite throughout the body. semanticscholar.org This can help predict its concentration in various tissues over time.
Mechanistic and Machine Learning Models: Using data on enzyme-substrate interactions to predict which specific enzyme isoforms are most likely to interact with this compound. news-medical.netresearchgate.net
These predictive models can accelerate research by prioritizing experimental studies, estimating the potential for drug-drug interactions, and providing insights into inter-individual variability in its pharmacokinetic profile. nih.gov
Role of this compound as a Research Biomarker
The measurement of this compound concentrations in biological fluids has become an essential tool in clinical and pharmacological research. It serves as a critical biomarker for assessing the pharmacokinetics of its parent drug, glyburide.
The role of this compound as a biomarker is particularly valuable in:
Drug-Drug Interaction (DDI) Studies: Monitoring the levels of this metabolite is a standard method to determine if a co-administered drug inhibits or induces the metabolic pathways of glyburide. For instance, in a study assessing the interaction between canagliflozin (B192856) and glyburide, the plasma concentrations of both 4-trans-hydroxy-glyburide and 3-cis-hydroxy-glyburide were measured to confirm that canagliflozin did not significantly alter glyburide metabolism. nih.gov
Pharmacokinetic (PK) Profiling: Characterizing the formation and elimination of this compound helps to build a complete pharmacokinetic profile of glyburide. Studies have directly administered the metabolite to subjects to compare its PK parameters, such as clearance and volume of distribution, to those of the parent compound. nih.gov
The following table summarizes key pharmacokinetic parameters for this compound (M2) compared to its parent compound, glyburide, from a study in healthy subjects.
| Parameter | Glyburide (Intravenous) | This compound (M2) |
|---|---|---|
| Volume of Distribution (L) | 7.44 ± 1.53 | 15.5 ± 5.5 |
| Total Clearance (L/h) | 4.42 ± 0.56 | 10.4 ± 1.3 |
| Renal Clearance (L/h) | Not Applicable | 8.6 ± 1.6 |
Data adapted from a comparative pharmacokinetic study in humans. nih.gov
As a reliable biomarker, this compound is indispensable for the safe and effective development and clinical use of its parent drug.
Investigations into Metabolic Interactions with Other Chemical Entities at the Enzymatic Level
Understanding the enzymatic basis of this compound formation is key to predicting and avoiding adverse drug interactions. The metabolism of glyburide is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. researchgate.net Research has identified specific isoforms responsible for this biotransformation.
| CYP450 Isoform | Contribution to Glyburide Metabolism | Potential for Interaction |
|---|---|---|
| CYP3A4 | Major contributor (~50%) | High: Potent inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) can significantly alter metabolite formation. nih.govsps.nhs.uk |
| CYP2C19 | Significant contributor | Moderate: Interactions with inhibitors like fluconazole (B54011) or considerations for genetic polymorphisms are relevant. |
| CYP2C8 | Significant contributor | Moderate: Co-administration with inhibitors such as gemfibrozil (B1671426) may impact metabolism. nih.gov |
| CYP2C9 | Minor contributor | Low: While involved, its contribution is less significant compared to other isoforms. nih.gov |
Information synthesized from in-vitro studies with human liver microsomes and recombinant CYP isoforms. nih.gov
Future research aims to move beyond the formation of this compound and investigate its own potential to interact with metabolizing enzymes. Key unanswered questions include:
Is this compound an inhibitor or inducer of any CYP or UGT enzymes?
Is it a substrate for drug transporters like P-glycoprotein (P-gp), which could lead to interactions affecting its excretion? nih.gov
Answering these questions will provide a more complete DDI profile and enhance the safe clinical use of glyburide.
Application in Structure-Activity Relationship (SAR) Studies for Sulfonylurea Analogs
The structure of this compound and its associated pharmacological activity provide crucial data for Structure-Activity Relationship (SAR) studies. SAR analyses are fundamental to medicinal chemistry, helping to guide the design of new drug candidates with improved efficacy, selectivity, and metabolic stability.
The study of this compound contributes to SAR for sulfonylurea analogs in several ways:
Identifying Metabolic "Soft Spots": The hydroxylation at the 3-position of the cyclohexyl ring identifies this site as a metabolic liability. This knowledge informs chemists that modifying this part of the molecule—for example, by introducing a fluorine atom or a bulkier group—could block this metabolic pathway, potentially extending the drug's half-life.
Defining Pharmacophoric Requirements: The significantly reduced hypoglycemic activity of this compound compared to its parent compound helps to define the structural requirements for potent KATP channel inhibition. It suggests that the unmodified lipophilic cyclohexyl ring is important for optimal binding to the sulfonylurea receptor (SUR).
Guiding the Design of Safer Drugs: Understanding that this metabolic transformation leads to a less active compound is a positive attribute from a safety perspective, as it represents an efficient inactivation pathway. In designing new analogs, chemists aim to retain such safe metabolic routes while improving other properties. Modern sulfonylureas, for instance, have been developed with different structural features that result in improved safety profiles compared to older agents like glyburide. researchgate.net
By serving as a well-characterized metabolic product, this compound provides an essential piece of the puzzle, helping to build comprehensive SAR models that guide the rational design of the next generation of sulfonylurea therapeutics.
Q & A
Q. What are the primary analytical methods for identifying and quantifying cis-3-Hydroxyglyburide in biological matrices?
Methodological Answer:
- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Ensure proper calibration with internal standards (e.g., deuterated analogs) to account for matrix effects .
- Sample Preparation : Optimize protein precipitation or solid-phase extraction (SPE) to isolate the compound from plasma/serum. Validate recovery rates and limit of detection (LOD) under controlled conditions .
- Quality Control : Include replicate analyses and spike-recovery experiments to ensure reproducibility. Cross-validate results with alternative methods like immunoassays if available .
Q. How can researchers design a robust synthesis protocol for this compound to ensure purity and yield?
Methodological Answer:
- Route Optimization : Start with glyburide as a precursor and employ stereoselective hydroxylation reactions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR to confirm intermediate formation .
- Purification : Use recrystallization or preparative HPLC to isolate the cis-isomer. Characterize purity via melting point, NMR, and elemental analysis. Document batch-to-batch variability to refine protocols .
- Isomer Specificity : Confirm the absence of trans-3-Hydroxyglyburide contaminants using chiral columns or polarimetric analysis .
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Safety Data Sheets (SDS) : Adhere to OSHA HCS standards for glove selection (e.g., nitrile gloves with tested penetration resistance) and eye protection (tightly sealed goggles) .
- Waste Management : Classify chemical waste according to local regulations. Use fume hoods for solvent-based reactions and maintain proper ventilation .
- Ethical Compliance : For in vivo studies, obtain institutional animal care committee (IACUC) approval and document humane endpoints .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?
Methodological Answer:
- Model Comparison : Systematically compare results from in vitro (e.g., hepatocyte assays) and in vivo (rodent models) studies. Adjust for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .
- Data Harmonization : Apply meta-analysis tools to aggregate datasets. Use multivariate regression to identify confounding variables (e.g., diet, genetic polymorphisms) .
- Mechanistic Studies : Conduct transporter inhibition assays (e.g., OATP1B1/3) to clarify uptake differences. Validate findings with CRISPR-edited cell lines .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in human hepatocytes?
Methodological Answer:
- Isotope Tracing : Use -labeled this compound to track metabolite formation via LC-MS. Compare fragmentation patterns with reference libraries .
- Enzyme Inhibition : Co-incubate with CYP3A4/2C9 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes. Quantify metabolite suppression rates .
- Computational Modeling : Apply in silico tools like Simcyp to predict hepatic clearance and cross-validate with experimental data .
Q. How can researchers design a study to investigate the isomer-specific pharmacological effects of this compound versus its trans counterpart?
Methodological Answer:
- Controlled Synthesis : Ensure both isomers are synthesized and purified to >98% purity. Validate stereochemistry via X-ray crystallography or circular dichroism .
- In Vitro Assays : Compare binding affinities to sulfonylurea receptors (SUR1) using radioligand displacement. Measure insulin secretion in pancreatic β-cell lines .
- In Vivo Testing : Administer equimolar doses of cis and trans isomers in diabetic rodent models. Monitor glucose-lowering efficacy and toxicity profiles (e.g., hypoglycemia risk) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC and maximal effect (E). Use bootstrapping for confidence intervals .
- ANOVA with Post Hoc Tests : Compare multiple dose groups. Adjust for multiple comparisons (e.g., Tukey’s test) to control Type I errors .
- Bayesian Methods : Incorporate prior data on glyburide analogs to refine parameter estimates in small-sample studies .
Q. How should researchers address reproducibility challenges in this compound experiments?
Methodological Answer:
- Protocol Standardization : Document reagent sources (e.g., CAS 1523606-23-6), storage conditions (-20°C in anhydrous DMSO), and equipment calibration intervals .
- Blinded Analysis : Assign sample processing and data interpretation to independent teams to minimize bias .
- Data Transparency : Publish raw datasets, code, and SOPs in open-access repositories. Use platforms like Zenodo for version control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
